![molecular formula C20H12N2O2 B12607442 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- CAS No. 879612-40-5](/img/structure/B12607442.png)
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- is a complex heterocyclic compound that belongs to the family of indole derivatives. These compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The structure of this compound features a fused tetracyclic ring system, which includes an indole moiety, making it a subject of interest for synthetic chemists and researchers in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- can be achieved through various synthetic routes. One notable method involves a one-pot C–H olefination/aza-Michael addition tandem process. This method uses 7-phenylindoles and alkenes as starting materials, with a catalytic system comprising [Cp*RhCl2]2, AgOAc, and Me4NOAc . This process is efficient and allows for the synthesis of the compound in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. These methods would likely involve optimizing the reaction conditions to maximize yield and minimize costs, using readily available starting materials and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl peroxybenzoate (TBPB) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on biological systems.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development.
Industry: The compound’s unique structure and properties make it useful in materials science and other industrial applications
Wirkmechanismus
The mechanism of action of 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives and phenanthridine-based molecules. Examples are indolo[1,2-f]phenanthridine and indolo[3,2-c]coumarins .
Uniqueness
What sets 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- apart is its specific fused tetracyclic ring system, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
879612-40-5 |
|---|---|
Molekularformel |
C20H12N2O2 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
10-methyl-10,20-diazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione |
InChI |
InChI=1S/C20H12N2O2/c1-22-15-9-5-3-7-12(15)17-18(22)20(24)16-11-6-2-4-8-14(11)21-10-13(16)19(17)23/h2-10H,1H3 |
InChI-Schlüssel |
IFXUEPDKPSOJGC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)C4=C(C3=O)C=NC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline](/img/structure/B12607360.png)
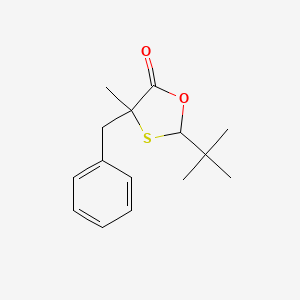
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea](/img/structure/B12607380.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B12607383.png)
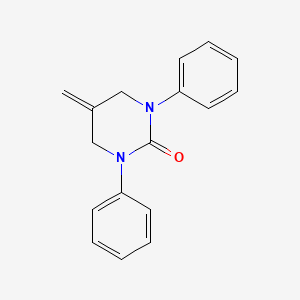
![1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene](/img/structure/B12607392.png)
![4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607406.png)

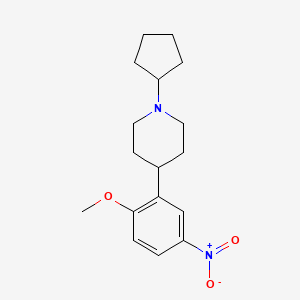
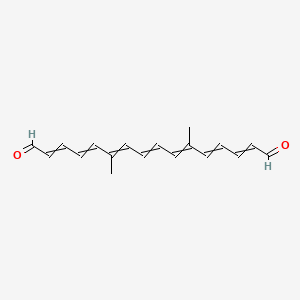
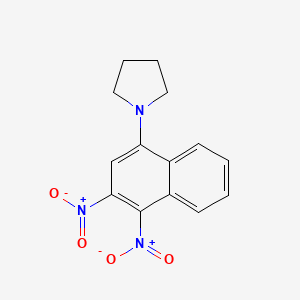
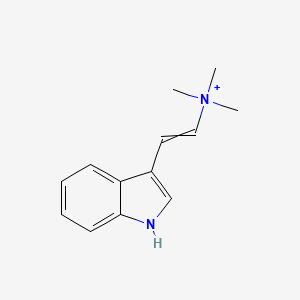
![5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12607436.png)
![2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12607444.png)
